7,15-Diazadispiro[5.1.5.3]hexadecane
Overview
Description
7,15-Diazadispiro[5.1.5.3]hexadecane: is a complex organic compound characterized by its unique spirocyclic structure This compound features two nitrogen atoms incorporated into a spirocyclic framework, making it an interesting subject for theoretical and pharmacological studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,15-Diazadispiro[5.1.5.3]hexadecane involves the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH). This reduction yields a mixture of the desired compound and its derivatives. For the exclusive preparation of this compound, the bis-(1-cyanocyclohexyl)-amine is treated with concentrated sulfuric acid to produce the corresponding 14,16-dioxohexadecane, which is then reduced with LAH .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures mentioned above. Scaling up these methods would require optimization of reaction conditions to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 7,15-Diazadispiro[5.1.5.3]hexadecane undergoes several types of reactions, primarily involving its sterically hindered nitrogen atoms. These reactions include:
Substitution Reactions: The compound can form derivatives such as 7-cyano-, 7-nitroso-, 7-sulfenyl-, and 7-chloro-derivatives.
Addition Reactions: The 14-imino derivative of the compound reacts with carbodiimides and isothiocyanates to form 1:1 adducts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as cyanogen bromide, nitrosyl chloride, sulfur dichloride, and chlorine are used under controlled conditions to achieve the desired substitutions.
Addition Reactions: Carbodiimides and isothiocyanates are used to form adducts with the 14-imino derivative.
Major Products: The major products formed from these reactions include various substituted derivatives of 7,15-Diazadispiro[515
Scientific Research Applications
Chemistry: 7,15-Diazadispiro[5.1.5.3]hexadecane is used as a starting material for theoretical studies and the synthesis of stable free radicals. Its unique structure makes it a valuable compound for studying steric effects and reactivity in organic chemistry .
Biology and Medicine: The compound’s derivatives have potential applications in pharmacology due to their unique structural features. Research into these derivatives may lead to the development of new therapeutic agents.
Industry: In industrial applications, this compound and its derivatives can be used as intermediates in the synthesis of more complex molecules, potentially leading to the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 7,15-Diazadispiro[5.1.5.3]hexadecane primarily involves its sterically hindered nitrogen atoms. These nitrogen atoms can participate in various chemical reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific derivative and its intended application. For example, the 14-imino derivative reacts with carbodiimides and isothiocyanates, forming adducts that can be studied for their potential biological activity .
Comparison with Similar Compounds
Piperazine: A simpler cyclic compound with two nitrogen atoms, used in various pharmaceutical applications.
1,4-Diazabicyclo[2.2.2]octane: Another nitrogen-containing bicyclic compound, often used as a catalyst in organic synthesis.
Spermidine: A naturally occurring polyamine with a structure that includes multiple nitrogen atoms, involved in cellular processes.
Uniqueness: 7,15-Diazadispiro[5153]hexadecane is unique due to its spirocyclic structure, which imparts significant steric hindrance to its nitrogen atoms This steric hindrance influences its reactivity and makes it an interesting subject for theoretical and practical studies in organic chemistry
Properties
IUPAC Name |
7,15-diazadispiro[5.1.58.36]hexadecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-3-7-13(8-4-1)11-15-12-14(16-13)9-5-2-6-10-14/h15-16H,1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPIRSWAQIPSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3(N2)CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574122 | |
Record name | 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21430-14-8 | |
Record name | 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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